Guanidine-d5 deuteriochloride
Overview
Description
Guanidine-d5 deuteriochloride is a deuterated variant of guanidine hydrochloride, characterized by the replacement of all hydrogen atoms with deuterium, a heavier isotope of hydrogen . This compound is primarily used in scientific research due to its unique properties, which include enhanced stability and distinct vibrational modes that make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine-d5 deuteriochloride typically involves the reaction of deuterated ammonia with cyanamide under controlled conditions. The reaction proceeds as follows: [ \text{D}_2\text{NC(=ND)ND}_2 + \text{HCl} \rightarrow \text{D}_2\text{NC(=ND)ND}_2 \cdot \text{DCl} ] This reaction is carried out in a deuterated solvent to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated urea derivatives.
Reduction: Reduction reactions can yield deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like deuterated amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Deuterated urea derivatives.
Reduction: Deuterated amines.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Guanidine-d5 deuteriochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a catalyst in various organic reactions.
Biology: Employed in studies of protein structure and folding due to its ability to act as a denaturant.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of stable isotopes for use in NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of guanidine-d5 deuteriochloride involves its ability to act as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studies of protein structure and folding, where it acts as a denaturant, unfolding proteins in a way that can be meticulously analyzed due to the distinct vibrational modes of deuterium compared to hydrogen .
Comparison with Similar Compounds
- Guanidine hydrochloride
- Guanidine-15N3 hydrochloride
- Guanidine-13C hydrochloride
- Guanidineacetic acid-2,2-d2
Comparison: Guanidine-d5 deuteriochloride is unique due to the complete replacement of hydrogen atoms with deuterium, which provides enhanced stability and distinct vibrational modes. This makes it particularly useful in NMR spectroscopy and mass spectrometry compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-YIKVAAQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718715 | |
Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108694-93-5 | |
Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108694-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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